5-(4-Carboxyphenyl)picolinic acid
Overview
Description
5-(4-Carboxyphenyl)picolinic acid is an organic compound . It is a derivative of pyridine with a carboxylic acid (COOH) substituent . It contains a total of 28 bonds, including 19 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 carboxylic acids (aromatic), 2 hydroxyl groups, and 1 Pyridine .
Synthesis Analysis
The synthesis of coordination compounds using this compound has been reported . The compound was used as a pyridine-carboxylate ligand to react with relevant metal salts in the presence of a second N-donor chelating ligand 2,2’-bipyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound has been analyzed . The compound crystallizes in the triclinic space group P 1̅ and the asymmetric unit of the crystal structure contains two independent C 13 H 9 NO 5 molecules .Chemical Reactions Analysis
This compound has been used in the synthesis of new coordination polymers . The compound reacts with its relevant metal salts in the presence of a second N-donor chelating ligand 2,2’-bipyridine under different reaction conditions to produce new coordination polymers .Physical and Chemical Properties Analysis
This compound is a white solid that is soluble in water . It has a molar mass of 123.111 g·mol −1 .Scientific Research Applications
Synthesis of Metal–Organic and Supramolecular Networks
5-(4-Carboxyphenyl)picolinic acid serves as a semirigid building block in the hydrothermal self-assembly of diverse metal–organic and supramolecular networks. Its use has led to the synthesis of novel coordination compounds with varied structural complexities, which include 3D metal–organic frameworks (MOFs) and 1D to 2D coordination polymers. These structures display unique topological features and have potential applications in various fields like catalysis and materials science (Gu et al., 2017).
Antimicrobial Activities and DNA Interactions
Derivatives of picolinic acid, including this compound, have been characterized for their antimicrobial activities. They exhibit significant activity against both Gram-positive and Gram-negative bacteria. Furthermore, these compounds are studied for their interactions with DNA, providing insights into their potential therapeutic applications and mechanisms of action (Tamer et al., 2018).
Photocatalytic Activity in Coordination Polymers
Coordination polymers derived from this compound have been investigated for their photocatalytic activities. These materials show promise in environmental applications, such as the degradation of dye pollutants, showcasing the catalytic potential of these compounds (Gu et al., 2017).
Luminescence and Sensing Applications
Picolinate-based ligands, including this compound, are integral in the synthesis of robust and luminescent coordination polymers. These materials demonstrate high selectivity and sensitivity in the detection of nitroaromatic compounds and metal ions like Fe3+. Their stable structural and emissive properties make them suitable for applications in sensing and optics (Jornet-Mollá et al., 2021).
Catalyst Support for Nanoparticles
This compound-based metal-organic frameworks (MOFs) have been explored for their multifunctional properties. These materials can act as highly sensitive fluorescent sensors and as supports for catalytic nanoparticles. Their applications extend to sensing, catalysis, and potentially other technological fields (Xu et al., 2017).
Mechanism of Action
Target of Action
The primary target of 5-(4-Carboxyphenyl)picolinic acid are the Zinc Finger Proteins (ZFPs) . ZFPs play a crucial role in viral replication, packaging, and normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs, causing a change in their structures and disrupting zinc binding, thereby inhibiting function . This interaction with ZFPs makes it an effective anti-infective and immunomodulator .
Biochemical Pathways
The compound affects the pathways involving ZFPs. By disrupting the structure of ZFPs, it inhibits their function, affecting processes such as viral replication and packaging . The compound’s role in zinc transport also influences various biochemical pathways .
Pharmacokinetics
The compound is a pyridine carboxylate metabolite of tryptophan , suggesting it may be metabolized in the body
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of ZFP function, which can disrupt viral replication and packaging . This makes it an effective anti-viral in vitro and in vivo .
Action Environment
The compound has been used in the synthesis of coordination compounds, suggesting that it may interact with various environmental factors
Future Directions
The use of 5-(4-Carboxyphenyl)picolinic acid in the synthesis of new coordination polymers suggests potential applications in the field of materials science . Additionally, the compound’s ability to form coordination polymers with different metal ions could be explored further . The compound could also be studied for its potential applications in sensing or catalytic reactions .
Biochemical Analysis
Biochemical Properties
5-(4-Carboxyphenyl)picolinic acid has been used as a building block for the synthesis of coordination compounds
Cellular Effects
It has been used in the synthesis of coordination compounds, which have been shown to have various effects on cells .
Molecular Mechanism
It is known to be involved in the synthesis of coordination compounds, which can interact with various biomolecules
Temporal Effects in Laboratory Settings
Coordination compounds synthesized using this compound have been studied .
Metabolic Pathways
It is known that tryptophan metabolism produces picolinic acid
Properties
IUPAC Name |
5-(4-carboxyphenyl)pyridine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-12(16)9-3-1-8(2-4-9)10-5-6-11(13(17)18)14-7-10/h1-7H,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLXXSWHGWPOAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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